2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide” is a complex organic molecule that contains several functional groups and structural features. It includes an ethylthio group, a phenyl ring, a thiazole ring, and a tetrahydronaphthalene ring. These structural features suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a thiazole ring, which is a type of heterocycle, attached to a phenyl ring via an acetamide linkage. Additionally, it has an ethylthio group attached to the phenyl ring and a tetrahydronaphthalene ring attached to the thiazole .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For instance, the thiazole ring is aromatic and might undergo electrophilic aromatic substitution. The acetamide group could be involved in hydrolysis or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structural features. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .Scientific Research Applications
Antimicrobial and Antifungal Activities
Thiazole derivatives have shown significant antimicrobial and antifungal activities. For example, novel thiazoles synthesized by incorporating a pyrazole moiety exhibited notable antibacterial and antifungal activities. This suggests that compounds like 2-(4-(ethylthio)phenyl)-N-(4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazol-2-yl)acetamide could potentially be explored for antimicrobial applications (Saravanan et al., 2010).
Anticancer Properties
Research has also highlighted the anticancer properties of thiazole derivatives. A study on 5-methyl-4-phenyl thiazole derivatives demonstrated selective cytotoxicity against human lung adenocarcinoma cells, suggesting potential for cancer therapy research (Evren et al., 2019).
Glutaminase Inhibition
Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which share structural motifs with the chemical , have been synthesized as potent inhibitors of kidney-type glutaminase. This enzyme plays a crucial role in cancer cell metabolism, indicating a potential application in cancer treatment research (Shukla et al., 2012).
Neuroprotective Effects
Compounds containing naphthalene and thiazole units have been studied for their neuroprotective effects, including potential applications in Parkinson’s disease treatment. The anti-Parkinson’s activity of certain naphthalen-1-yl-N-substituted thiazol-2-yl acetamide derivatives through in vitro and in vivo models suggests an avenue for the development of new therapeutic agents (Gomathy et al., 2012).
Structural and Molecular Insights
A study on the crystal structure of a related compound highlighted the importance of non-covalent interactions such as hydrogen bonding, stacking, and halogen bonding in determining molecular stability and reactivity. This information is critical for drug design and the development of compounds with improved pharmacological profiles (Gouda et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(4-ethylsulfanylphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2OS2/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAKWQWURTTTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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